molecular formula C27H36O2 B1337475 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane CAS No. 57100-74-0

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Cat. No.: B1337475
CAS No.: 57100-74-0
M. Wt: 392.6 g/mol
InChI Key: WKVWOPDUENJKAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane typically involves the reaction of cyclohexylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of cyclohexylphenol react with the carbonyl group of acetone, forming the desired product. The reaction conditions often include:

    Temperature: 50-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like toluene or xylene

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Cyclohexylphenol and acetone

    Catalysts: Strong acids like sulfuric acid

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
  • CAS Number : 57100-74-0
  • Molecular Formula : C₂₇H₃₆O₂
  • Purity : >98.0% (HPLC)

Key Properties :

  • Physical State : Solid at room temperature .
  • Applications : Used in high-performance polymers and specialty resins due to its thermal stability and hydrophobic character .

Comparison with Structurally Similar Compounds

Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane

  • CAS Number : 80-05-7 .
  • Molecular Formula : C₁₅H₁₆O₂ (MW: 228.29) .
  • Key Differences: Substituents: BPA lacks cyclohexyl groups, having only hydroxyl groups at the para positions of the phenyl rings. Solubility: BPA has low water solubility (120 mg/L at 25°C) , whereas the cyclohexyl groups in this compound likely reduce water solubility further due to increased hydrophobicity. Toxicity: BPA exhibits estrogenic activity at doses >200 mg/kg . Its terminal half-life in maternal organs is 2–5 hours, with prolonged fetal retention (up to 173 hours) .

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

  • CAS Number : 4221-68-5 .
  • Applications: Used in high-temperature polymers; the cyclohexane core may enhance thermal stability compared to the propane-based target compound .

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

  • CAS Number : 83558-87-6 .
  • Molecular Formula : C₁₅H₁₂F₆N₂O₂ (MW: 366.27) .
  • Key Differences: Functional Groups: Amino and hydroxyl groups enhance reactivity, making it suitable for polyamide and polyurethane synthesis . Fluorine Substitution: The hexafluoropropane core increases electronegativity and chemical resistance, contrasting with the non-fluorinated propane core of the target compound .

2,2-Bis(4-allyloxyphenyl)propane

  • CAS Number : 3739-67-1 .
  • Molecular Formula : C₂₁H₂₄O₂ (MW: 308.42) .
  • Key Differences :
    • Allyl Ether Groups : Enable crosslinking in thermosetting resins, unlike the hydroxyl groups in the target compound .
    • Applications : Primarily used in epoxy resins, whereas the cyclohexyl groups in this compound favor thermoplastic applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Weight Melting Point (°C) Water Solubility Key Functional Groups
This compound 57100-74-0 392.58 Not reported Extremely low (est.) Hydroxyl, Cyclohexyl
Bisphenol A (BPA) 80-05-7 228.29 156 120 mg/L (25°C) Hydroxyl
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane 83558-87-6 366.27 Not reported Low (fluorine effect) Amino, Hydroxyl, Fluorine

Table 2: Pharmacokinetic and Toxicological Profiles

Compound Name Estrogenic Activity Maternal Half-Life (Hours) Fetal Half-Life (Hours) Bioconcentration Factor (BCF)
This compound Not reported Not studied Not studied Not reported
Bisphenol A (BPA) >200 mg/kg 2–5 173 38–134 (aquatic species)
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Not reported Not studied Not studied Not reported

Biological Activity

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, commonly referred to as bisphenol C, is a compound of significant interest in both industrial and biological research. Its unique structure, characterized by two hydroxyphenyl groups attached to a propane backbone, enables it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and cell membranes:

  • Enzyme Interaction : The hydroxyl groups in the compound can form hydrogen bonds with the active sites of enzymes. This interaction can modulate enzymatic activity, potentially leading to altered metabolic processes.
  • Cell Membrane Dynamics : The compound's structure allows it to influence the fluidity and permeability of cell membranes. This can affect cellular signaling pathways and the transport of molecules across membranes.

Antioxidant Properties

Research has indicated that this compound exhibits potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that this compound may help in reducing oxidative damage by scavenging free radicals.

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with therapeutic agents could enhance the bioavailability and efficacy of drugs.

Synthesis and Biological Evaluation

A study conducted by Yangsoo Kim et al. highlighted the synthesis of polycarbonate resins using this compound as a precursor. The research demonstrated that these resins exhibited improved mechanical properties and thermal stability compared to traditional bisphenol A-based polycarbonates .

Antibacterial Activity

Recent investigations into the antibacterial properties of this compound revealed promising results against various bacterial strains. For instance:

  • The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial species, indicating effective antibacterial activity at non-toxic concentrations .
  • The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Data Table: Biological Activity Overview

Biological Activity Description Reference
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Enzyme ModulationInteracts with enzymes; alters metabolic processes
Drug Delivery PotentialForms stable complexes; enhances drug bioavailability
Antibacterial ActivityEffective against Gram-positive/negative bacteria; MIC values indicate potency

Q & A

Basic Research Questions

Q. What experimental methods ensure reliable synthesis and purity assessment of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane?

Synthesis typically involves condensation reactions of cyclohexylphenol derivatives with ketones under acidic or basic catalysis. Post-synthesis purification is critical due to potential isomerization and byproduct formation. High-performance liquid chromatography (HPLC) with UV detection (≥98.0% purity threshold) is recommended for purity validation . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) with mass spectrometry (MS) to resolve stereochemical ambiguities and verify molecular weight (392.573 g/mol) .

Q. How should researchers address solution stability during kinetic or thermodynamic studies?

Prepare stock solutions in anhydrous solvents (e.g., tetrahydrofuran or dimethyl sulfoxide) to minimize hydrolysis. Stability testing under varying temperatures (e.g., 4°C, 25°C) and pH conditions (via buffer systems) is essential. Monitor degradation using UV-Vis spectroscopy or HPLC at regular intervals. Evidence suggests thermal decomposition occurs above 195°C, necessitating controlled heating protocols for high-temperature experiments .

Q. What safety protocols mitigate risks associated with handling this compound?

The compound exhibits skin/eye irritation (GHS Category 2/2A) and potential organ toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, studies on chloromethylated bisphenol analogs used SC-XRD to confirm bond angles and torsional strain in the propane backbone. Pair with density functional theory (DFT) calculations to validate electronic structure models .

Q. What toxicokinetic parameters influence placental transfer in mammalian studies?

In pregnant rat models, the compound’s log Pow (~3.32) facilitates rapid placental transfer via passive diffusion. Terminal half-life in fetal tissues (173 hours) exceeds maternal organs (2–5 hours), suggesting bioaccumulation risks. Use LC-MS/MS to quantify tissue-specific AUC and MRT values, ensuring dose selection aligns with linear pharmacokinetic ranges to avoid saturation effects .

Q. How does substituent position (e.g., cyclohexyl vs. phenyl groups) affect thermodynamic stability?

Comparative differential scanning calorimetry (DSC) of analogs reveals that bulky cyclohexyl groups increase steric hindrance, raising melting points (e.g., 170°C for the cyclohexyl derivative vs. 127°C for phenyl analogs). Thermogravimetric analysis (TGA) further shows enhanced thermal stability (decomposition onset at 195°C vs. 180°C for less hindered derivatives) .

Q. What chromatographic techniques optimize separation of isomeric byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) effectively resolves ortho/para isomers. For complex mixtures, hyphenate with tandem MS (Q-TOF) to distinguish isobaric species. Retention time alignment with certified reference materials improves accuracy .

Q. Methodological Notes

  • Purity Validation : Cross-validate HPLC (≥98.0%) with GC-MS to detect volatile impurities .
  • Crystallography : Use SHELXL for structure refinement and Mercury for visualization .
  • Toxicokinetics : Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Properties

IUPAC Name

2-cyclohexyl-4-[2-(3-cyclohexyl-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWOPDUENJKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449029
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57100-74-0
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
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